molecular formula C8H5NO7 B6596986 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid CAS No. 67294-53-5

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

Cat. No. B6596986
CAS RN: 67294-53-5
M. Wt: 227.13 g/mol
InChI Key: MLPKVXMBLCQDPZ-UHFFFAOYSA-N
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Patent
US04159384

Procedure details

A mixture of 40 ml of sulfuric acid and 33 ml of nitric acid is stirred for 10 minutes and then 10 ml of acetic acid is added. To this is added a suspension of 10 g of 2-hydroxyisophthalic acid (Org. Syn., Vol. 5, p. 617) in 20 ml of acetic acid slowly with cooling in a water bath. A 10 ml portion of acetic acid is added. The reaction mixture is dissolved in water and extracted with ether. The ether is washed with saturated saline, dried over sodium sulfate and evaporated giving 5-nitro-2-hydroxyisophthalic acid as an orange oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[OH:10][C:11]1[C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]>C(O)(=O)C.O>[N+:6]([C:17]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([OH:10])=[C:19]([CH:18]=1)[C:20]([OH:22])=[O:21])([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
33 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this is added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a water bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether is washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=C(C(=O)O)C1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.